1,2-Octanoylphosphatidylcholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

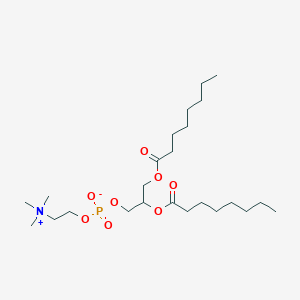

1,2-Octanoylphosphatidylcholine: is a phospholipid compound that belongs to the class of phosphatidylcholines. It consists of a glycerol backbone with two octanoyl (C8) fatty acid chains attached to the first and second carbon atoms, and a phosphocholine group attached to the third carbon atom. This compound is a type of lecithin and is known for its role in cell membrane structure and function.

准备方法

Synthetic Routes and Reaction Conditions: The reaction typically involves the use of catalysts such as phospholipase enzymes to facilitate the esterification process .

Industrial Production Methods: Industrial production of 1,2-octanoylphosphatidylcholine often involves enzymatic synthesis using phospholipase A2 or phospholipase C. These enzymes help in the selective acylation of glycerol with octanoic acid, followed by the addition of the phosphocholine group. The process is optimized for high yield and purity .

化学反应分析

Types of Reactions: 1,2-Octanoylphosphatidylcholine undergoes various chemical reactions, including:

Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Phospholipase A2 and phospholipase C are commonly used enzymes for hydrolysis reactions.

Major Products Formed:

Oxidation: Peroxides and other oxidative degradation products.

Hydrolysis: Octanoic acid and glycerophosphocholine.

科学研究应用

1,2-Octanoylphosphatidylcholine (also known as 1,2-dioctanoyl-sn-glycero-3-phosphocholine) is a phospholipid that has garnered attention in various scientific research applications due to its unique properties and functionalities. This article explores the applications of this compound across different fields, including drug delivery systems, membrane studies, and biochemistry.

Drug Delivery Systems

One of the most prominent applications of this compound is in the development of drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively.

- Liposomes : Researchers have utilized this compound to create liposomes that enhance the bioavailability of poorly soluble drugs. These liposomes can improve drug stability and release profiles in physiological conditions.

- Nanoparticles : The compound is also employed in formulating nanoparticles for targeted drug delivery. Studies have shown that nanoparticles composed of this phospholipid can facilitate the transport of therapeutic agents across biological barriers, such as the blood-brain barrier.

Membrane Studies

This compound serves as an important model compound for studying membrane dynamics and properties.

- Biophysical Characterization : It is used in experiments to investigate membrane fluidity, permeability, and phase behavior. These studies help elucidate the interactions between lipids and proteins within cellular membranes.

- Membrane Protein Functionality : The compound's ability to mimic natural membranes makes it suitable for reconstituting membrane proteins, allowing researchers to study their structure and function under controlled conditions.

Biochemical Applications

In biochemistry, this compound has been utilized in various assays and experimental setups.

- Enzyme Activity Studies : The compound can be used to investigate the activity of enzymes that interact with lipid membranes. By incorporating it into assay systems, researchers can assess how these enzymes function in a lipid environment.

- Cell Culture : It is also applied in cell culture systems to enhance cell growth and viability by providing essential lipid components necessary for membrane formation.

Case Study 1: Liposomal Formulations for Cancer Therapy

A study published in Journal of Controlled Release demonstrated the effectiveness of liposomes formulated with this compound for delivering doxorubicin to cancer cells. The results indicated enhanced cellular uptake and reduced cytotoxicity compared to free drug formulations. This case highlights the potential of this phospholipid in improving cancer treatment outcomes.

Case Study 2: Membrane Protein Reconstitution

Research published in Biochimica et Biophysica Acta explored the use of this compound for reconstituting G-protein coupled receptors (GPCRs). The study found that the phospholipid provided an optimal environment for maintaining receptor functionality during biochemical assays, facilitating insights into GPCR signaling mechanisms.

作用机制

1,2-Octanoylphosphatidylcholine exerts its effects primarily through its role in cell membrane structure and function. The compound integrates into the lipid bilayer of cell membranes, influencing membrane fluidity and permeability. It also interacts with membrane proteins, affecting their function and signaling pathways .

Molecular Targets and Pathways:

Cell Membrane: Integrates into the lipid bilayer, affecting membrane properties.

Membrane Proteins: Interacts with proteins, influencing their activity and signaling pathways.

相似化合物的比较

- 1-Lauroyl-2-acetylphosphatidylcholine

- 1-Hexanoyl-2-octanoylphosphatidylcholine

- Dipalmitoylphosphatidylcholine (DPPC)

Comparison: 1,2-Octanoylphosphatidylcholine is unique due to its specific fatty acid chain length (C8), which influences its physical and chemical properties. Compared to other similar compounds, such as dipalmitoylphosphatidylcholine (DPPC), which has longer fatty acid chains (C16), this compound exhibits different membrane fluidity and permeability characteristics .

生物活性

1,2-Octanoylphosphatidylcholine (also known as octanoyl-PC) is a phospholipid that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of this compound

This compound is a member of the phosphatidylcholine family, characterized by an octanoyl (C8) fatty acid chain. Phosphatidylcholines are crucial components of cell membranes and play significant roles in cellular signaling and metabolism. The unique properties of octanoyl-PC arise from its medium-chain fatty acid structure, which influences its biological interactions.

1. Anti-inflammatory Properties

Research indicates that octanoyl-PC exhibits anti-inflammatory effects by modulating the activity of various inflammatory mediators. For instance, it has been shown to inhibit the activation of phospholipase A2 (PLA2), an enzyme involved in the arachidonic acid pathway leading to the production of pro-inflammatory eicosanoids . This inhibition can potentially mitigate inflammation in conditions such as arthritis and cardiovascular diseases.

2. Modulation of Lipid Metabolism

Octanoyl-PC influences lipid metabolism by promoting the oxidation of fatty acids in liver cells. It has been associated with improved hepatic function and reduced lipid accumulation, making it a candidate for managing non-alcoholic fatty liver disease (NAFLD) . In animal studies, supplementation with octanoyl-PC resulted in decreased liver triglyceride levels and enhanced insulin sensitivity.

3. Neuroprotective Effects

Emerging evidence suggests that octanoyl-PC may possess neuroprotective properties. It has been implicated in the regulation of neuronal signaling pathways and the protection of neurons from oxidative stress-induced damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : By interfering with PLA2 activity, octanoyl-PC reduces the availability of arachidonic acid for eicosanoid synthesis, thereby lowering inflammatory responses.

- Enhancement of Mitochondrial Function : Octanoyl-PC may enhance mitochondrial bioenergetics, promoting efficient ATP production and reducing reactive oxygen species (ROS) generation .

- Regulation of Gene Expression : It has been shown to influence the expression of genes involved in lipid metabolism and inflammation through activation of peroxisome proliferator-activated receptors (PPARs) .

Case Study 1: Octanoyl-PC in NAFLD

A study conducted on mice with induced NAFLD demonstrated that administration of octanoyl-PC significantly reduced liver fat content and improved metabolic markers such as serum cholesterol and triglycerides. The study highlighted the potential use of octanoyl-PC as a therapeutic agent for metabolic disorders related to lipid accumulation.

| Parameter | Control Group | Octanoyl-PC Group |

|---|---|---|

| Liver Fat Content (%) | 30 | 15 |

| Serum Triglycerides (mg/dL) | 200 | 120 |

| Serum Cholesterol (mg/dL) | 180 | 140 |

Case Study 2: Neuroprotection in Oxidative Stress Models

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that octanoyl-PC treatment led to a significant decrease in cell death compared to untreated controls. The mechanism was linked to enhanced antioxidant enzyme activity and reduced levels of ROS.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 45 |

| Octanoyl-PC (10 µM) | 75 |

属性

CAS 编号 |

111466-75-2 |

|---|---|

分子式 |

C24H48NO8P |

分子量 |

509.6 g/mol |

IUPAC 名称 |

2,3-di(octanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C24H48NO8P/c1-6-8-10-12-14-16-23(26)30-20-22(33-24(27)17-15-13-11-9-7-2)21-32-34(28,29)31-19-18-25(3,4)5/h22H,6-21H2,1-5H3 |

InChI 键 |

YHIXRNNWDBPKPW-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |

规范 SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC |

Key on ui other cas no. |

111466-75-2 |

同义词 |

1,2-octanoyl-sn-glycero-3-phosphocholine 1,2-octanoylphosphatidylcholine DOCT-PC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。